(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid
Übersicht
Beschreibung
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid, also known as HNBA, is a compound that has been the subject of scientific research due to its potential therapeutic applications. HNBA is a derivative of shikimic acid, a natural product found in plants, and has been synthesized through various methods.
Wirkmechanismus
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid's mechanism of action is not fully understood, but it has been suggested that it may act through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development, as well as the PI3K/Akt pathway, which is involved in cancer cell survival and proliferation.
Biochemische Und Physiologische Effekte
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the reduction of inflammation. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has also been shown to have antioxidant effects, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid's advantages for lab experiments include its accessibility and relatively low cost compared to other compounds with similar therapeutic potential. However, its limitations include its low solubility in water, which may limit its use in certain experiments, and its potential toxicity at high concentrations.
Zukünftige Richtungen
For (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid research include further studies on its mechanism of action, optimization of its synthesis for increased yields and purity, and the development of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid-based therapies for cancer, inflammation, and neurodegenerative diseases. Additionally, the potential use of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid as a diagnostic tool for cancer and other diseases is an area of interest for future research.
Synthesemethoden
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid can be synthesized through several methods, including the reaction of shikimic acid with nitric acid and sulfuric acid, or the reaction of shikimic acid with nitric acid and acetic anhydride. The synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been optimized to increase yields and purity, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been studied for its potential therapeutic applications in various fields, including cancer research, anti-inflammatory treatments, and neurodegenerative disease research. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has also been studied for its potential neuroprotective effects, with research suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-5,13H,(H,14,15)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTWXYIDDMYRFS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474146 | |
Record name | FT-0669897 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid | |
CAS RN |
224044-66-0 | |
Record name | FT-0669897 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.